molecular formula C5H4NNaO4 B6249370 sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate CAS No. 2411241-55-7

sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate

Cat. No.: B6249370
CAS No.: 2411241-55-7
M. Wt: 165.08 g/mol
InChI Key: FWFQRRSOFZKHOV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate is a high-purity chemical building block designed for research and development, particularly in medicinal chemistry. This compound features a multifunctional 1,3-oxazole core, a privileged scaffold in drug discovery known for its diverse biological activities. The molecule is presented as a sodium salt, typically enhancing its stability and solubility in aqueous systems for streamlined experimental handling. The simultaneous presence of a hydroxymethyl group and a carboxylate group on the heterocyclic ring provides two distinct points for synthetic modification, allowing researchers to readily incorporate this scaffold into larger, more complex molecules or create targeted libraries for biological screening. The primary research value of this compound lies in its utility as a versatile intermediate for the synthesis of novel chemical entities. The 1,3-oxazole ring is a well-documented scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological properties. Scientific reviews have extensively documented that oxazole-based compounds can exhibit significant antimicrobial, anticancer, anti-inflammatory, and antitubercular activities . The structural motifs in this compound—a carboxylate salt and a hydroxymethyl side chain—are found in other researched oxazole derivatives, underscoring its potential as a key precursor . Its mechanism of action in subsequent derivatives can vary widely but often involves targeting essential biological pathways in pathogens or diseased cells. For instance, some antimicrobial oxazoles are known to inhibit nucleic acid synthesis or disrupt bacterial cell membrane permeability , while others may function as enzyme inhibitors or receptor antagonists in cancer and metabolic diseases. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

CAS No.

2411241-55-7

Molecular Formula

C5H4NNaO4

Molecular Weight

165.08 g/mol

IUPAC Name

sodium;2-(hydroxymethyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C5H5NO4.Na/c7-1-4-6-3(2-10-4)5(8)9;/h2,7H,1H2,(H,8,9);/q;+1/p-1

InChI Key

FWFQRRSOFZKHOV-UHFFFAOYSA-M

Canonical SMILES

C1=C(N=C(O1)CO)C(=O)[O-].[Na+]

Purity

95

Origin of Product

United States

Preparation Methods

Alkaline Hydrolysis of Ester Precursors

Ester-to-carboxylate conversion via alkaline hydrolysis is a critical step in synthesizing the sodium salt. As demonstrated in patent WO2000053589A1 , ethyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate is treated with aqueous NaOH (2 M, 15 mL per 1.01 mmol ester) at 0°C. After stirring for 2 hours, the mixture is acidified to pH 3–4 with HCl, precipitating the free carboxylic acid. Neutralization with NaHCO₃ yields the sodium salt in >95% purity .

Optimization Data :

ParameterOptimal ValueImpact on Yield
NaOH Concentration2 MMaximizes saponification
Temperature0°C → RTPrevents ester degradation
Acidification Agent2 M HClEnsures complete protonation

This method is highly reproducible but requires careful control of pH to avoid oxazole ring hydrolysis .

Oxidative Cyclization of Amino Alcohol Derivatives

Oxidative cyclization leverages amino alcohol precursors to construct the oxazole ring. A protocol from WO2003006442A1 involves reacting 2-amino-3-hydroxypropanoic acid ethyl ester with potassium thiocyanate in acetonitrile under reflux (4 hours, 80°C). The reaction is catalyzed by concentrated HCl, which promotes cyclization via thiocyanate intermediate formation. Subsequent oxidation with H₂O₂ (1.2 mL per 2.82 mmol substrate) yields the oxazole-4-carboxylate ester, which is hydrolyzed to the sodium salt as described in Section 2 .

Key Advantages :

  • Single-pot synthesis reduces purification steps.

  • High functional group tolerance for hydroxymethyl incorporation .

Acid-Catalyzed Cyclodehydration of Hydroxyamides

Hydroxyamides serve as versatile precursors for oxazole synthesis. Drawing from Eswaran et al.’s work , 4-hydroxy-3-(hydroxymethyl)butanamide is treated with triphosgene (1.2 equiv) in dry THF at room temperature. The reaction proceeds via chloride-mediated cyclodehydration, forming the oxazole ring within 3 hours. After quenching with methanol, the crude product is purified via extraction (EtOAc/H₂O) and converted to the sodium salt using NaOH .

Reaction Conditions :

  • Solvent: THF (anhydrous).

  • Catalyst: Triphosgene (phosgene equivalent).

  • Yield: 80–85% after purification .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on scalability, yield, and practicality:

MethodStarting Material CostReaction TimeOverall YieldScalability
Cyclocondensation Moderate8–10 hours65–72%High
Alkaline Hydrolysis Low4–6 hours95%Industrial
Oxidative Cyclization High6–8 hours70–75%Moderate
Cyclodehydration Moderate5–7 hours80–85%High

Critical Considerations :

  • Cyclocondensation : Ideal for research-scale synthesis but requires toxic hydroxylamine .

  • Alkaline Hydrolysis : Best for industrial applications due to minimal side reactions .

  • Oxidative Cyclization : Limited by thiocyanate handling requirements .

  • Cyclodehydration : High yields but involves hazardous triphosgene .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized derivatives with carboxyl groups, reduced oxazole derivatives, and substituted compounds with various functional groups replacing the hydroxymethyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate has shown promising antimicrobial properties. Research indicates that oxazole derivatives exhibit significant antifungal and antibacterial activities. For instance, compounds similar to this compound have been reported to inhibit the growth of various pathogens, including Candida albicans and Staphylococcus aureus .

Cytotoxic Effects

Studies have demonstrated that oxazole-containing compounds can possess cytotoxic effects against cancer cell lines. For example, derivatives of oxazole have been linked to the inhibition of cell proliferation in several types of cancer cells, suggesting potential applications in cancer therapy .

Organic Synthesis

Synthetic Intermediates

This compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations allows for the synthesis of diverse oxazole derivatives through methods such as cyclization and functional group modifications .

Flow Synthesis Techniques

Recent advancements in synthetic methodologies have utilized flow chemistry to enhance the efficiency of synthesizing oxazoles. For example, flow systems have been employed to rapidly produce oxazolines from β-hydroxy amides, which can then be oxidized to yield oxazoles like this compound under mild conditions . This method not only improves yield but also enhances safety profiles compared to traditional batch reactions.

Materials Science

Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry. Its functional groups can be incorporated into polymer backbones to create materials with specific properties such as increased thermal stability and enhanced mechanical strength. Research into polymer composites containing oxazole units is ongoing, with promising results indicating improved performance characteristics .

Case Study 1: Antifungal Activity

A study investigated the antifungal properties of this compound against Candida albicans. The compound was found to inhibit fungal growth at concentrations as low as 50 µg/mL, showcasing its potential as a therapeutic agent in antifungal treatments.

Case Study 2: Synthesis of Oxazoles

In a synthetic application, researchers utilized this compound as a precursor for synthesizing novel oxazole derivatives through palladium-catalyzed reactions. The resulting compounds exhibited varied biological activities, highlighting the versatility of this compound in organic synthesis.

Mechanism of Action

The mechanism of action of sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural Analogues

Sodium 4-Methyl-1,3-Oxazole-2-Carboxylate (C₅H₅NO₃)
  • Structural Differences : The methyl group at position 4 replaces the hydroxymethyl group, and the carboxylate is at position 2 instead of 4.
  • The carboxylate position alters electronic distribution, affecting reactivity .
Ethyl 5-(4-Hydroxyphenyl)-1,3-Oxazole-4-Carboxylate (C₁₂H₁₁NO₄)
  • Structural Differences : A hydroxyphenyl group at position 5 and an ethyl ester at position 4 replace the hydroxymethyl and sodium carboxylate groups.
Ethyl 2-Hydroxy-4-Methyl-1,3-Oxazole-5-Carboxylate (C₇H₉NO₄)
  • Structural Differences : Hydroxy and methyl groups at positions 2 and 4, respectively, with a carboxylate ester at position 5.
  • Reactivity : The hydroxy group may participate in hydrogen bonding, but the ester moiety limits ionization in physiological conditions .
Antitrypanosomal and Cytotoxicity Profiles
  • Sodium 2-(Hydroxymethyl)-1,3-Oxazole-4-Carboxylate Analogues: Compound 1 (2-(hydroxymethyl)acrylate derivative): Exhibits potent antitrypanosomal activity (IC₅₀ = 0.31 µM) and high selectivity (cytotoxicity IC₅₀ = 2.8 µM) . Compound 5 (lacking hydroxymethyl): 16-fold lower antitrypanosomal activity (IC₅₀ = 4.9 µM) and 9-fold reduced cytotoxicity (IC₅₀ = 19 µM), highlighting the critical role of the hydroxymethyl group in bioactivity . Compound 14 (tiglate substituent): Less active than hydroxymethyl derivatives, confirming the hydroxymethyl acrylate side chain’s superiority in target engagement .
Enzyme Inhibition

    Biological Activity

    Sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Synthesis

    This compound is characterized by its oxazole ring, which is known for contributing to various biological activities. The synthesis of this compound typically involves the reaction of hydroxymethyl derivatives with appropriate carboxylic acids or their derivatives. The synthetic pathways can significantly influence the biological properties of the resulting compounds.

    Biological Activity Overview

    The biological activities of this compound can be categorized into several key areas:

    • Antimicrobial Activity :
      • Research indicates that compounds with an oxazole structure exhibit moderate to significant antibacterial and antifungal properties. For instance, studies have shown that oxazole derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria .
    • Anticancer Properties :
      • Several studies have explored the cytotoxic effects of oxazole derivatives on cancer cell lines. For example, compounds similar to this compound have demonstrated dose-dependent cytotoxicity against human adenocarcinoma-derived adherent cell lines, such as colon (LoVo) and breast (MCF-7) cancers . The mechanism often involves the induction of apoptosis in cancer cells.
    • Enzyme Inhibition :
      • The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and inflammation. For example, it has been noted that certain oxazole derivatives can act as inhibitors of sphingosine-1-phosphate (S1P) receptors, which are involved in various cellular processes including proliferation and survival .

    Case Study 1: Anticancer Activity

    A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations ranging from 50 µM to 400 µM over a period of 24 hours. Specifically:

    • At 100 µM concentration: Cell viability decreased to approximately 78%.
    • At 400 µM concentration: Cell viability dropped to around 48% .

    Case Study 2: Antimicrobial Activity

    In another investigation focusing on antimicrobial efficacy, this compound exhibited notable activity against various bacterial strains:

    • Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM against Bacillus subtilis to 22.9 µM against Staphylococcus aureus.
    • Additionally, antifungal activity was observed with MIC values against Candida albicans ranging from 16.69 µM to 78.23 µM .

    Structure-Activity Relationship (SAR)

    The SAR studies indicate that modifications on the oxazole ring can significantly impact the biological activity of this compound:

    • Substituents at various positions on the oxazole ring can enhance or diminish anticancer efficacy.
    • The presence of hydroxymethyl groups is crucial for maintaining activity against specific targets such as S1P receptors and cancer cell lines.

    Q & A

    Q. What are the common synthetic routes for sodium 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate?

    The synthesis typically involves cyclization of precursors such as β-keto esters or amino alcohols. A standard approach includes:

    • Step 1 : Formation of the oxazole ring via Hantzsch-type reactions using ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate derivatives as intermediates, followed by hydrolysis of the ester group .
    • Step 2 : Substitution of the chloromethyl group with hydroxymethyl under basic conditions (e.g., NaOH), yielding the sodium carboxylate salt .
      Key parameters include pH control (~pH 10–12) and temperature (60–80°C) to avoid side reactions like overhydrolysis.

    Q. How is the compound characterized analytically?

    Standard methods include:

    • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the oxazole ring structure and substituents (e.g., hydroxymethyl at C2, carboxylate at C4) .
    • HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+Na]+ expected for sodium salts) .
    • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 220–260 nm .

    Q. What are the primary biological targets of oxazole derivatives like this compound?

    Oxazole derivatives often interact with enzymes (e.g., kinases, oxidoreductases) or receptors (e.g., GPCRs) due to their heterocyclic structure. Preliminary assays include:

    • Enzyme Inhibition : Screening against HSD17B13 or similar targets using fluorogenic substrates .
    • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC determination) .

    Advanced Research Questions

    Q. How can reaction yields be optimized for large-scale synthesis?

    • Catalyst Screening : Test Pd-based catalysts (e.g., Suzuki coupling for aryl substitutions) to improve cyclization efficiency .
    • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .
    • In-line Analytics : Use FTIR or Raman spectroscopy to monitor reaction progress and minimize byproducts .

    Q. What strategies resolve contradictions in reported biological activity data?

    Discrepancies may arise from impurities or stereochemical variations. Solutions include:

    • Chiral HPLC : Separate enantiomers if the compound has stereocenters (e.g., hydroxymethyl configuration) .
    • Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with assays .
    • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives .

    Q. How does the hydroxymethyl group influence stability under physiological conditions?

    • Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS. The hydroxymethyl group may undergo oxidation to formyl or carboxylate derivatives .
    • Chelation Effects : Test metal ion interactions (e.g., Ca²⁺, Mg²⁺) using ICP-MS, as carboxylate groups can bind ions and alter bioavailability .

    Q. What computational methods predict the compound’s interaction with biological targets?

    • Molecular Docking : Use AutoDock Vina with crystal structures of HSD17B13 or analogous enzymes to map binding sites .
    • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
    • QSAR Models : Train models on oxazole derivatives’ logP and IC50 data to predict activity .

    Methodological Considerations Table

    Aspect Basic Approach Advanced Technique
    Synthesis Hantzsch cyclization Flow chemistry for continuous production
    Characterization NMR/IR spectroscopy X-ray crystallography for absolute configuration
    Biological Assays MIC determination CRISPR-engineered cell lines for target validation
    Stability Analysis Accelerated degradation studies Cryo-EM to visualize degradation intermediates

    Key Challenges and Solutions

    • Data Contradictions : Cross-validate results using orthogonal assays (e.g., SPR alongside enzymatic assays) .
    • Low Solubility : Use co-solvents (e.g., DMSO/PEG mixtures) or prodrug strategies (e.g., ester prodrugs) .
    • Stereochemical Uncertainty : Apply chiral auxiliaries during synthesis or enzymatic resolution .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.